Cas no 191602-83-2 (5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole)

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is a brominated and methoxylated oxazole derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a 1,3-oxazole core linked to a substituted phenyl ring, providing reactivity for further functionalization. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the methoxy group contributes to electronic modulation. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and potential for targeted modifications. Its stability and well-defined reactivity profile make it a reliable building block for heterocyclic and aryl-based synthetic pathways.
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole structure
191602-83-2 structure
Product Name:5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole
CAS No:191602-83-2
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD28125776
CID:5074454
Update Time:2026-03-01

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole
    • 5-(3-bromo-4-methoxyphenyl)oxazole
    • MDL: MFCD28125776
    • Inchi: 1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3
    • InChI Key: BNYFAZZOIWIVGY-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C1=CN=CO1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35.3

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole Pricemore >>

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5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole Suppliers

Amadis Chemical Company Limited
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(CAS:191602-83-2)5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole
Order Number:A1138865
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:47
Price ($):656.0
Email:sales@amadischem.com

Additional information on 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole (CAS 191602-83-2): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications

In the realm of heterocyclic chemistry, 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole (CAS 191602-83-2) has emerged as a structurally unique compound with significant potential in pharmaceutical research and material science. This brominated oxazole derivative combines the electronic properties of an aromatic system with the reactivity of a five-membered heterocycle, making it a valuable building block for drug discovery and functional materials.

The molecular structure of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole features two key pharmacophores: the oxazole ring and the substituted phenyl group. The presence of both bromine and methoxy substituents on the aromatic ring enhances the compound's electronic properties and provides multiple sites for further chemical modification. This structural versatility explains why researchers are increasingly interested in this compound for developing new kinase inhibitors and antimicrobial agents, addressing current challenges in drug-resistant infections and cancer therapy.

Recent studies highlight the growing importance of oxazole-containing compounds in medicinal chemistry. The 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole scaffold has shown promise in the development of novel anti-inflammatory drugs, particularly as researchers seek alternatives to traditional NSAIDs with fewer side effects. Its structural features allow for optimal interactions with biological targets while maintaining favorable pharmacokinetic properties—a key consideration in modern drug design.

Beyond pharmaceutical applications, CAS 191602-83-2 has attracted attention in materials science. The compound's conjugated system and electron-rich nature make it suitable for developing organic semiconductors and light-emitting materials. With the growing demand for flexible electronics and OLED technologies, researchers are exploring how modifications to the brominated oxazole core can tune electronic properties for specific device applications.

The synthesis of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole typically involves palladium-catalyzed coupling reactions or cyclization strategies starting from appropriate precursors. Recent advances in green chemistry have led to more sustainable synthetic routes, reducing the environmental impact of producing this valuable intermediate. These developments align with the pharmaceutical industry's increasing focus on green synthesis and atom economy principles.

Analytical characterization of CAS 191602-83-2 reveals important physicochemical properties that influence its applications. The compound exhibits moderate solubility in common organic solvents, with the bromine atom providing a convenient handle for further derivatization through cross-coupling reactions. Its stability under various conditions makes it suitable for diverse synthetic transformations, a feature particularly valuable in combinatorial chemistry and high-throughput screening approaches.

In drug discovery programs, the 5-(3-Bromo-4-methoxyphenyl)oxazole structure serves as a privileged scaffold for targeting various biological pathways. Computational studies suggest that this framework can effectively interact with protein binding sites while maintaining drug-like properties. The methoxy group in particular contributes to favorable pharmacokinetic profiles by modulating lipophilicity and metabolic stability—critical factors in the development of orally bioavailable drugs.

The commercial availability of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole has increased in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer the compound with high purity (>95%) to meet the stringent requirements of pharmaceutical applications. Current market trends indicate rising interest in custom synthesis services for analogs and derivatives of this core structure, as researchers explore structure-activity relationships in various therapeutic areas.

From a regulatory perspective, CAS 191602-83-2 is not classified as hazardous under current chemical safety guidelines when handled properly. However, standard laboratory precautions should be observed when working with this compound, including the use of appropriate personal protective equipment. The non-toxic nature of this material at typical research quantities makes it attractive for widespread use in drug discovery programs.

Looking ahead, the future applications of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole appear promising. Emerging research explores its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies—a hot topic in current drug discovery. The compound's ability to serve as a linker or warhead in these sophisticated therapeutic modalities highlights its continuing relevance in cutting-edge pharmaceutical research.

In conclusion, 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole (CAS 191602-83-2) represents a versatile and valuable compound with wide-ranging applications in medicinal chemistry and materials science. Its unique structural features, synthetic accessibility, and biological relevance ensure its continued importance as researchers address current challenges in healthcare and technology. As scientific understanding of heterocyclic compounds advances, this brominated oxazole derivative will likely play an increasingly significant role in the development of novel therapeutics and functional materials.

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Amadis Chemical Company Limited
(CAS:191602-83-2)5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole
A1138865
Purity:99%
Quantity:1g
Price ($):656.0
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